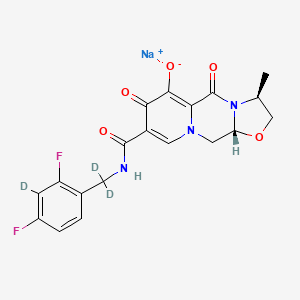

Cabotegravir-d3 (sodium)

Description

Significance of Stable Isotope Labeling in Modern Medicinal Chemistry

Stable isotope labeling is a pivotal technique in modern medicinal chemistry, providing profound insights into the behavior of drugs within biological systems. musechem.com This method involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into drug molecules to trace their journey and fate in the body. musechem.comsymeres.com Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them particularly suitable for clinical applications, including in vulnerable populations. metsol.com The precision offered by this technique allows for the detailed study of a drug's absorption, distribution, metabolism, and excretion (ADME) profile at the molecular level without significantly altering the compound's chemical properties. musechem.comdiagnosticsworldnews.com

The application of stable isotope labeling significantly accelerates the drug development process. metsol.com By providing early insights into the pharmacodynamics and metabolic pathways of drug candidates, researchers can identify promising compounds sooner. metsol.comdiagnosticsworldnews.com This is especially valuable in metabolic research, where tracking biochemical pathways can lead to breakthroughs in understanding diseases. metsol.com Drug metabolism scientists utilize stable isotope-labeled compounds to better understand a drug's disposition and its potential role in organ toxicity. diagnosticsworldnews.com The combination of stable isotope labeling with highly sensitive analytical instruments like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has further enhanced its use in ADME studies, enabling rapid and precise data acquisition. diagnosticsworldnews.comnih.gov

Overview of Deuteration Strategies in Drug Discovery and Development

Deuteration, the strategic replacement of hydrogen (protium) atoms with their heavier isotope, deuterium, is a prominent strategy in drug design. nih.govmusechem.com This seemingly subtle structural modification can lead to significant changes in a drug's pharmaceutical characteristics compared to its non-deuterated parent compound. nih.govcitedrive.comresearchgate.net The foundational principle behind this strategy is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond, requiring more energy to break. musechem.com This increased stability can make the deuterated position less susceptible to metabolic breakdown. nih.gov

In drug discovery and development, deuteration is employed with several objectives. A key application is to improve the metabolic profile of a drug by protecting metabolically vulnerable sites, often referred to as "soft spots". nih.gov By slowing down the rate of metabolism, deuteration can prolong a drug's half-life, increase its systemic exposure (area under the curve, AUC), and thereby potentially reduce the required dose and frequency of administration. musechem.comnih.gov This approach, sometimes called a "deuterium switch," has been successfully used to develop deuterated analogs of existing drugs. researchgate.netnih.gov Beyond metabolic stability, deuteration can also be used to inhibit the interconversion between chiral drug forms, potentially improving a drug's safety and efficacy profile. nih.govmusechem.com While a powerful tool, deuteration must be applied judiciously, as altering one metabolic pathway could lead to "metabolic switching," where the drug is broken down through other, unanticipated routes. musechem.com

Academic Context of Integrase Inhibitors in Antiretroviral Research

The enzyme integrase is essential for the replication cycle of the human immunodeficiency virus (HIV). pnas.org After the virus enters a host cell, its RNA is reverse-transcribed into DNA. The HIV integrase enzyme then catalyzes the insertion, or integration, of this viral DNA into the host cell's genome, a critical step for producing new viral particles. pnas.orgpatsnap.com Because there is no equivalent enzyme in humans, integrase has become a high-value target for antiretroviral therapy, promising fewer off-target effects compared to other drug classes. patsnap.comnih.gov

This has led to the development of a class of drugs known as integrase strand transfer inhibitors (INSTIs). patsnap.com These compounds bind to the active site of the integrase enzyme, effectively blocking the strand transfer step and preventing the viral DNA from being incorporated into the host DNA. pnas.orgpatsnap.com The first INSTI, raltegravir, was approved in the late 2000s, and since then, INSTI-based regimens have become a cornerstone of modern HIV treatment. oup.comnih.gov Second-generation INSTIs, such as dolutegravir (B560016) and bictegravir, offer a high barrier to the development of drug resistance. oup.com Cabotegravir (B606451) is another potent INSTI that has been developed for both treatment and pre-exposure prophylaxis (PrEP) of HIV-1 infection. drugbank.comnih.gov The academic and clinical research into INSTIs continues to be a major focus, aiming to overcome drug resistance and improve long-term safety. nih.gov

Rationale and Research Applications of Cabotegravir-d3 (Sodium) as a Deuterated Analog

Cabotegravir-d3 (sodium) is the deuterium-labeled version of Cabotegravir sodium, a potent HIV integrase inhibitor. medchemexpress.com The primary rationale for creating this deuterated analog is not to alter the therapeutic properties of the parent drug, but to provide a stable, non-radioactive internal standard for use in scientific research. medchemexpress.com In quantitative analysis, particularly in bioanalytical methods like mass spectrometry, internal standards are crucial for ensuring the accuracy and precision of measurements.

The key research application of Cabotegravir-d3 (sodium) is in pharmacokinetic studies. By using a known concentration of the deuterated compound as an internal standard, researchers can accurately quantify the concentration of the non-labeled Cabotegravir in complex biological samples such as blood or plasma. The mass difference introduced by the three deuterium atoms allows the analytical instrument to distinguish between the labeled standard and the unlabeled drug, even though they behave almost identically during sample preparation and analysis. This application is vital for analytical method development and validation for Cabotegravir. synzeal.com

Data Tables

Table 1: Properties of Cabotegravir-d3 (Sodium) This table is interactive. Click on headers to sort.

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₁₃D₃F₂N₃NaO₅ |

| Molecular Weight | 430.35 |

| Research Area | Infection, HIV |

| Primary Application | Research Internal Standard |

| Parent Compound | Cabotegravir Sodium |

Table 2: Key Concepts in Deuteration and Drug Research This table is interactive. Click on headers to sort.

| Concept | Description | Significance in Research |

|---|---|---|

| Stable Isotope Labeling | Incorporation of non-radioactive isotopes (e.g., ²H, ¹³C) into a molecule. musechem.com | Enables tracing of drug metabolism (ADME) without radiation risk. musechem.commetsol.com |

| Deuteration | Specific replacement of hydrogen with deuterium. musechem.com | Can improve a drug's metabolic stability and pharmacokinetic profile. nih.gov |

| Kinetic Isotope Effect | The change in reaction rate due to isotopic substitution. | The stronger C-D bond compared to the C-H bond slows metabolic cleavage. musechem.com |

| Integrase Inhibitor (INSTI) | A class of antiretroviral drugs that blocks the HIV integrase enzyme. patsnap.com | Prevents viral DNA from integrating into the host genome, halting replication. pnas.org |

| Internal Standard | A substance of known concentration added to a sample to aid in quantification. | Cabotegravir-d3 is used as an internal standard for the analysis of Cabotegravir. medchemexpress.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H16F2N3NaO5 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

sodium;(3R,6S)-12-[[dideuterio-(3-deuterio-2,4-difluorophenyl)methyl]carbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate |

InChI |

InChI=1S/C19H17F2N3O5.Na/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21;/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27);/q;+1/p-1/t9-,14+;/m0./s1/i4D,5D2; |

InChI Key |

AEZBWGMXBKPGFP-YDBLSTQKSA-M |

Isomeric SMILES |

[2H]C1=C(C=CC(=C1F)C([2H])([2H])NC(=O)C2=CN3C[C@@H]4N([C@H](CO4)C)C(=O)C3=C(C2=O)[O-])F.[Na+] |

Canonical SMILES |

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Cabotegravir D3 Sodium

Design Principles for Site-Specific Deuterium (B1214612) Incorporation

The selection of specific sites for deuterium incorporation within a drug molecule is a critical design principle driven by the goal of improving its metabolic stability. acs.org Deuteration, the replacement of hydrogen with deuterium, can lead to a stronger chemical bond (C-D versus C-H), which can slow down metabolic processes that involve the cleavage of this bond. rsc.orgnih.gov This is known as the kinetic isotope effect. acs.org

In the context of drug development, this strategy can enhance a drug's half-life, reduce the formation of toxic metabolites, and potentially allow for lower or less frequent dosing. rsc.orgneulandlabs.com The decision of where to place the deuterium atoms is therefore not arbitrary. It is based on a thorough understanding of the drug's metabolism, aiming to protect the sites most susceptible to enzymatic degradation. acs.org For Cabotegravir (B606451), this would involve identifying the positions on the molecule that are primary sites of metabolic attack. The chemical name for one possibility of Cabotegravir-d3 is (3S,11aR)-N-((2,4-difluorophenyl-3-d)methyl-d2)-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, indicating the specific locations of the three deuterium atoms. synzeal.com

The rationale for creating deuterated compounds like Cabotegravir-d3 is to improve the drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org By slowing down metabolism, the drug can remain in the body for a longer period, potentially leading to improved efficacy. neulandlabs.com

Chemical Synthesis Routes for Deuterated Drug Compounds

The synthesis of deuterated compounds generally relies on incorporating deuterium from commercially available, simple deuterated precursors such as heavy water (D2O), deuterated solvents (e.g., CD3OD), or deuterated reagents (e.g., CD3I). rsc.org These are then integrated into the target molecule using established chemical reactions. rsc.org A common and efficient method for introducing deuterium is through hydrogen isotope exchange (HIE), where a hydrogen atom in the molecule is directly swapped for a deuterium atom. acs.orgresearchgate.net

Precursor Synthesis and Deuteration Steps

The synthesis of Cabotegravir-d3 can be approached by either starting with the parent compound, Cabotegravir, and performing selective deuteration, or by building the molecule from deuterated precursors. evitachem.com One general method for deuterating amines involves a metal-free process using a mixture of triflic acid and a deuterated silane. rsc.org Another approach involves acid-catalyzed hydrogen-deuterium exchange, where a compound is treated with a deuterated acid in a deuterated solvent. acs.org For instance, a solution of a 3-substituted indole (B1671886) with deuterated sulfuric acid (D2SO4) in deuterated methanol (B129727) (CD3OD) can be heated to achieve deuteration. acs.org

A patent describes a method for preparing deuterated compounds from non-deuterated precursors containing a C-N-X structural element (where X can be nitroso, nitro, hydroxy, cyan, or halogen) in the presence of a deuterium source like heavy water or deuterated alcohol. google.com This method is highlighted as being low-cost, simple, and environmentally friendly, with high deuteration rates. google.com

A key intermediate in the synthesis of Cabotegravir is a highly substituted pyridine-4-one core. mdpi.com An efficient, one-pot, four-step process has been developed to assemble this core, which can then be further modified to produce Cabotegravir. mdpi.com This process involves the reaction of methyl 4-methoxy-3-oxobutanoate with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and then with 2,2-dimethoxyethylamine to form an enamine intermediate. mdpi.com This enamine undergoes cyclization with dimethyl oxalate, followed by selective hydrolysis to yield the desired pyridinone intermediate. mdpi.com

Stereoselective Synthesis of Deuterated Chiral Centers

Cabotegravir possesses chiral centers, and maintaining the correct stereochemistry during the synthesis of its deuterated analogue is crucial for its biological activity. Stereoselective synthesis methods are employed to ensure that the deuterium is introduced without altering the three-dimensional arrangement of atoms at these chiral centers. acs.org

Several strategies exist for the stereoselective synthesis of deuterated chiral compounds. One approach involves the use of chiral auxiliaries or catalysts to direct the deuteration to a specific face of the molecule. acs.orgresearchgate.net For example, a method for the enantioselective α-deuteration of α-amino acids has been developed that does not require external chiral sources, relying instead on the inherent chirality of the starting material. acs.org This method uses simple reaction conditions (sodium ethoxide in deuterated ethanol) to achieve high levels of enantiopurity and deuteration. acs.org

Another strategy is to perform the deuteration reaction at a stage where the chiral center is already established and is not affected by the reaction conditions. For the synthesis of Cabotegravir, a highly diastereoselective method for constructing the oxazolidine (B1195125) fragment has been reported. mdpi.com This method involves the reaction of an aldehyde intermediate with L-alaninol in the presence of Mg(OTf)2, resulting in a high diastereomeric ratio. mdpi.com Such methods are critical for producing the correct stereoisomer of Cabotegravir-d3.

Strategies for Isotopic Purity and Enrichment

Ensuring a high level of isotopic purity and enrichment is a critical aspect of synthesizing deuterated compounds. Isotopic enrichment refers to the percentage of a specific isotope at a particular site in a molecule, while isotopic purity (or species abundance) is the percentage of molecules that contain the desired number of deuterium atoms. rsc.orgisotope.com

Several techniques are used to achieve and verify high isotopic enrichment. These include:

Use of highly enriched deuterium sources: The starting materials, such as heavy water or deuterated solvents, should have a very high deuterium content. neulandlabs.com

Optimization of reaction conditions: Factors such as temperature, reaction time, and the choice of catalyst can influence the efficiency of deuterium incorporation. nih.gov

Iterative processes: In some cases, multiple cycles of deuteration may be necessary to achieve the desired level of enrichment. nih.gov Continuous-flow chemistry offers a promising approach for efficient and scalable deuteration. nih.govbionauts.jp

The isotopic enrichment and structural integrity of the final product are typically determined using analytical techniques such as:

High-Resolution Mass Spectrometry (HR-MS): This technique can be used to determine the mass of the molecule with high precision, allowing for the calculation of the number of deuterium atoms incorporated. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact location of the deuterium atoms within the molecule and can also provide information about the isotopic purity. rsc.org

For example, a strategy using both LC-ESI-HR-MS and NMR has been proposed to evaluate the isotopic enrichment and structural integrity of deuterated compounds. rsc.org

Scale-Up Considerations for Laboratory and Research Production

The transition from a small-scale laboratory synthesis to a larger-scale production for research or potential clinical use presents several challenges. These include ensuring consistency between batches, maintaining high isotopic purity, and managing the cost and availability of deuterated starting materials. resolvemass.ca

Key considerations for the scale-up of Cabotegravir-d3 (sodium) synthesis include:

Process Optimization: The synthetic route needs to be robust, reproducible, and efficient. resolvemass.ca This may involve optimizing reaction conditions, minimizing the number of synthetic steps, and developing purification methods that are suitable for larger quantities. mdpi.comresearchgate.net

Continuous Manufacturing: Continuous-flow chemistry is gaining traction as a method for the large-scale production of active pharmaceutical ingredients (APIs), including deuterated compounds. nih.govbionauts.jp This approach can offer better control over reaction parameters, leading to improved consistency and potentially lower costs. bionauts.jpresolvemass.ca

Regulatory Compliance: For any deuterated compound intended for clinical use, the manufacturing process must adhere to Good Manufacturing Practices (GMP). neulandlabs.com This includes stringent quality control measures to ensure the identity, purity, and strength of the final product. digitellinc.com

Advanced Analytical Characterization and Quantitative Applications of Cabotegravir D3 Sodium

Spectroscopic Confirmation of Deuteration and Isotopic Distribution

Spectroscopic methods are fundamental in verifying the successful incorporation of deuterium (B1214612) into the Cabotegravir (B606451) molecule and quantifying the distribution of isotopic species. These techniques provide unambiguous evidence of the compound's identity and purity at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the precise location of deuterium atoms within the Cabotegravir-d3 molecule. The strategy for confirmation involves a comparative analysis of the spectra of the deuterated and non-deuterated compounds.

In a standard ¹H NMR spectrum of non-deuterated Cabotegravir, each proton produces a signal at a characteristic chemical shift. For Cabotegravir-d3, the substitution of protons with deuterium atoms leads to the disappearance or significant reduction in the intensity of the corresponding signals in the ¹H NMR spectrum. This absence of a signal confirms the position of deuteration.

Conversely, ²H (Deuterium) NMR spectroscopy can be employed to directly observe the deuterium nuclei. A signal in the ²H NMR spectrum at a chemical shift corresponding to the absent proton signal in the ¹H NMR spectrum provides definitive confirmation of the deuteration site. The integration of signals in both ¹H and ²H NMR can also offer insights into the isotopic purity by comparing the signal integrals of the deuterated site with those of non-deuterated positions within the molecule. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is essential for verifying the molecular formula and determining the isotopic composition of Cabotegravir-d3 (sodium). This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the differentiation between isotopologues. nih.govresearchgate.net

The molecular formula for Cabotegravir-d3 (sodium) is C₁₉H₁₃D₃F₂N₃NaO₅. HRMS analysis confirms this composition by providing an accurate mass measurement that corresponds to the theoretical exact mass. Furthermore, HRMS is the primary method for quantifying isotopic purity. By analyzing the relative intensities of the ion signals for the non-deuterated (d0), partially deuterated (d1, d2), and fully deuterated (d3) species, the percentage of isotopic enrichment can be calculated. rsc.orgrsc.org For a sample to be considered Cabotegravir-d3, the d3 isotopologue must be the most abundant species by a significant margin.

Table 1: Expected Isotopologue Data for Cabotegravir-d3

| Isotopologue | Description | Expected Mass (Monoisotopic) |

|---|---|---|

| d0 | Non-deuterated Cabotegravir | 405.11 |

| d1 | Partially deuterated (1 Deuterium) | 406.12 |

| d2 | Partially deuterated (2 Deuterium) | 407.12 |

Note: The table displays the mass for the free acid form for simplicity. The sodium salt form would show a corresponding shift in mass.

Vibrational Spectroscopy (IR, Raman) for Structural Analysis of Deuterated Bonds

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information regarding the molecular structure and can confirm the presence of deuterated bonds. The basis for this analysis is the mass difference between hydrogen (¹H) and deuterium (²H).

A chemical bond's vibrational frequency is dependent on the masses of the connected atoms. Because deuterium is approximately twice as heavy as hydrogen, a carbon-deuterium (C-D) bond vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond.

C-H stretching vibrations typically appear in the IR spectrum in the range of 2800-3200 cm⁻¹.

C-D stretching vibrations are expected to appear at a lower wavenumber, characteristically in the 2100-2300 cm⁻¹ region. libretexts.orgstudy.commsu.edu

The appearance of new, strong absorption bands in this specific region of the IR or Raman spectrum for Cabotegravir-d3, coupled with the attenuation of bands in the C-H stretching region, serves as direct evidence of successful deuteration.

Chromatographic Method Development for Deuterated Analogs

Chromatographic techniques are indispensable for assessing the chemical and stereochemical purity of Cabotegravir-d3 (sodium), separating it from its non-deuterated precursor, and identifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the standard method for determining the purity and impurity profile of Cabotegravir and its deuterated analogs. ijpsdronline.comasiapharmaceutics.infoijprajournal.com The method separates compounds based on their polarity. While deuteration does not significantly alter the polarity of Cabotegravir, HPLC is crucial for separating the final product from any non-deuterated starting material or other synthetic intermediates and impurities.

Validation of an HPLC method according to International Council for Harmonisation (ICH) guidelines ensures its specificity, linearity, accuracy, and precision for quantifying Cabotegravir-d3 and its potential impurities. ijpsdronline.comasiapharmaceutics.info

Table 2: Typical RP-HPLC Method Parameters for Cabotegravir Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., Inertsil ODS, Kinetex C18) asiapharmaceutics.infoneliti.com |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., Ammonium Formate, Phosphate Buffer) ijpsdronline.comasiapharmaceutics.info |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.5 mL/min ijpsdronline.comresearchgate.net |

| Detection | UV/PDA at ~230-256 nm ijpsdronline.comresearchgate.net |

| Column Temperature | Ambient to 27.5°C ijpsdronline.com |

Chiral Chromatography for Enantiomeric Purity Assessment

The biological activity of Cabotegravir is stereospecific, meaning only one enantiomer is therapeutically active. Therefore, it is critical to ensure the enantiomeric purity of Cabotegravir-d3 (sodium). Chiral chromatography is a specialized form of HPLC designed to separate stereoisomers.

A validated chiral HPLC method is necessary to confirm that the deuterated compound consists of the correct enantiomer and to quantify the presence of any unwanted isomeric impurities. nih.gov Such methods typically employ a chiral stationary phase (CSP), such as a coated cellulose-based column, which interacts differently with each enantiomer, allowing for their separation. nih.gov The development of a sensitive chiral method is crucial for controlling the stereochemical quality of the final drug substance.

Bioanalytical Quantification Utilizing Cabotegravir-d3 (Sodium) as an Internal Standard

Cabotegravir-d3 (sodium) is a deuterated form of Cabotegravir, an antiretroviral drug. In the field of bioanalysis, particularly in pharmacokinetic studies, Cabotegravir-d3 (sodium) serves as an ideal internal standard (IS) for the quantification of Cabotegravir in biological samples. The use of a stable isotope-labeled internal standard is considered best practice in quantitative mass spectrometry because it shares very similar chemical and physical properties with the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby accurately correcting for variations in the analytical process.

Sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are essential for determining the concentration of drugs like Cabotegravir in biological matrices such as plasma. nih.gov In these assays, a known amount of Cabotegravir-d3 is added to the samples at an early stage. This allows it to account for any loss of the analyte during sample preparation.

The development of these methods involves optimizing several stages. Sample preparation often utilizes protein precipitation to remove larger molecules from the plasma. ru.nl Chromatographic separation is then typically achieved using a reversed-phase column, such as a C18 column. researchgate.net Detection is performed with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. impactfactor.org

Validation of these LC-MS/MS assays is conducted in accordance with regulatory guidelines to ensure their reliability. Key validation parameters include linearity, precision, accuracy, recovery, and stability. researchgate.net For example, a validated assay for Cabotegravir demonstrated linearity over a concentration range of 0.0500 to 10.0 mg/L. ru.nl The precision and accuracy of such methods are typically within acceptable limits, with coefficients of variation below 15%. nih.govru.nl

| Parameter | Typical Result | Reference |

| Linearity Range | 0.0500 – 10.0 mg/L | ru.nl |

| Within-day Accuracy | 101% | ru.nl |

| Between-day Accuracy | 101% | ru.nl |

| Precision (CV) | < 5.0% | ru.nl |

| Extraction Recovery | 99% - 102% | ru.nl |

A significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting compounds from the biological sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. waters.com The primary advantage of using a stable isotope-labeled internal standard like Cabotegravir-d3 is its ability to compensate for these matrix effects. kcasbio.com Since Cabotegravir-d3 has nearly identical chromatographic retention time and ionization efficiency to Cabotegravir, it is affected by the matrix in the same way. scispace.com This allows the ratio of the analyte signal to the internal standard signal to remain constant, even if the absolute signals vary, ensuring accurate quantification. kcasbio.com

"Isotope effects" are another consideration. These are small differences in physical or chemical properties between the deuterated and non-deuterated compounds. A slight difference in retention time can sometimes be observed due to the deuterium isotope effect. waters.com If this difference is significant, it could lead to the analyte and the internal standard experiencing different degrees of matrix effects. researchgate.net However, in the case of Cabotegravir-d3, the deuterium atoms are placed in a stable position on the molecule, minimizing any significant chromatographic separation from the unlabeled drug and ensuring that both compounds co-elute, thus effectively mitigating matrix effects. ru.nl

Solid-State Characterization of Cabotegravir-d3 (Sodium) Crystal Forms

The solid-state properties of a pharmaceutical compound are crucial as they influence its stability, solubility, and bioavailability. While specific studies on the solid-state characterization of Cabotegravir-d3 (sodium) are not widely published, the analytical techniques used are directly applicable from studies on Cabotegravir and its sodium salt.

X-ray Diffraction (XRD) is a primary technique for characterizing the solid-state structure of crystalline materials. nih.gov It provides a unique diffraction pattern, or "fingerprint," for each crystalline form. Powder X-ray diffraction (PXRD) is commonly used to identify different crystalline forms (polymorphs) of a drug substance. For Cabotegravir sodium, different crystalline forms have been identified by their characteristic PXRD patterns, with distinct peaks at specific 2-Theta angles. google.comgoogle.com For instance, one crystalline form of Cabotegravir sodium is characterized by reflections at 2-Theta angles including (6.8 ± 0.2)°, (18.5 ± 0.2)°, and (23.7 ± 0.2)°. google.com This technique is fundamental for identifying the specific crystal form of Cabotegravir-d3 (sodium) and ensuring its consistency as a reference material.

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure and conformation in the solid state. nih.goveuropeanpharmaceuticalreview.com Unlike XRD, which describes long-range order, SSNMR probes the local environment of individual atoms within the molecule. acs.org

For pharmaceutical compounds, SSNMR can distinguish between different polymorphs by identifying differences in chemical shifts, which are sensitive to changes in molecular conformation and packing. nih.govpharmtech.com It can be used to determine the number of unique molecules in the asymmetric unit of a crystal lattice and provide insights into intermolecular interactions. europeanpharmaceuticalreview.com The combination of SSNMR with XRD and computational modeling offers a comprehensive understanding of the solid-state structure of complex organic molecules like Cabotegravir. nih.govnih.gov This level of characterization is vital for ensuring the quality and performance of both the active pharmaceutical ingredient and its deuterated analytical standard.

Mechanistic Investigations of Cabotegravir and Its Deuterated Analog in in Vitro and Preclinical Models

Elucidation of HIV Integrase Inhibition Mechanism at the Molecular Level

Cabotegravir (B606451) is an integrase strand transfer inhibitor (INSTI) designed to block the action of HIV integrase, a viral enzyme essential for inserting the viral genome into the host cell's DNA. patsnap.comnihr.ac.uk By inhibiting this critical step in the retroviral replication cycle, cabotegravir effectively halts the spread of the virus. patsnap.comnihr.ac.uk The mechanism of action involves cabotegravir binding to the active site of the HIV integrase enzyme, which prevents the strand transfer process and impedes the incorporation of viral DNA into the host genome. patsnap.comdrugbank.com This blockade of the replication process leads to a reduction in the viral load. patsnap.com Cabotegravir exhibits a high affinity and specificity for HIV integrase, which is a key factor in its effectiveness. patsnap.com

Enzyme kinetic studies have been conducted to quantify the potency of cabotegravir against HIV. In vitro assays demonstrate that cabotegravir is a potent inhibitor of HIV replication. Studies have shown its effectiveness against both HIV-1 and HIV-2, with 50% effective concentrations (EC50s) in the low to subnanomolar range. nih.gov Specifically, in a pseudotyped virus assay, cabotegravir demonstrated an IC50 value of 0.5 nM. nih.gov Research presented at an international meeting reported a mean EC50 of 0.12 nM for four different HIV-2 isolates. nih.gov

Table 1: In Vitro Potency of Cabotegravir

| Assay Type | Virus/Target | Value |

|---|---|---|

| Pseudotyped Virus Assay | HIV-1 | IC50: 0.5 nM nih.gov |

| Spreading Infection Assay | HIV-2 | EC50: Low to subnanomolar nih.gov |

| Spreading Infection Assay | HIV-2 (mean of 4 isolates) | EC50: 0.12 nM nih.gov |

The structural basis for cabotegravir's inhibitory activity lies in its direct interaction with the active site of the HIV integrase enzyme. patsnap.comdrugbank.com X-ray crystallography has been used to determine the molecular organization of cabotegravir in its crystal lattice. nih.gov These structural studies reveal that the molecule's conformation is stabilized by a series of weak interactions, including intramolecular and intermolecular hydrogen bonds, aromatic ring stacking, and van der Waals forces. nih.gov Modeling of the binding of cabotegravir within the integrase active site suggests that the orientation of the inhibitor's pharmacophore is crucial for its ability to inhibit viral replication, particularly against resistant mutants. nih.gov

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have been employed to further investigate the interaction between cabotegravir and the HIV integrase enzyme. nih.govwindows.netnih.gov These models help to visualize the binding of cabotegravir within the enzyme's active site and to understand the structural determinants of its inhibitory activity. nih.gov For instance, modeling was used to compare the binding of cabotegravir with other INSTIs, suggesting that specific parts of the drug's structure are important for its effectiveness against a range of integrase mutants. nih.gov Advanced computational techniques, including quantum mechanics/molecular mechanics (QM/MM), have also been utilized to refine the understanding of cabotegravir's structure and conformation, which is pivotal to its biological activity. nih.gov

In Vitro Studies of Cellular Transport and Permeability

In vitro models using cell lines such as Caco-2 and Madin-Darby canine kidney (MDCK) cells are standard tools for assessing a drug's permeability and its interactions with cellular transporters. nih.govcreative-bioarray.com These assays, which utilize confluent cell monolayers on semipermeable filters, simulate the intestinal epithelial barrier to predict a drug's absorption in the human body. nih.govdiva-portal.org Studies have indicated that cabotegravir possesses high intrinsic membrane permeability. nih.govnih.gov This characteristic is a significant factor in its pharmacokinetic profile. The human effective permeability of cabotegravir has been estimated using in vitro MDCK cell assays. nih.gov

In vitro investigations have identified cabotegravir as an inhibitor of the renal organic anion transporters OAT1 and OAT3. drugbank.comnih.govnih.govhiv-druginteractions.orgnih.gov These transporters play a role in the active secretion of various substances in the kidneys. The inhibitory potential of cabotegravir against these transporters is quantified by its half-maximal inhibitory concentration (IC50) values. Multiple studies have consistently reported IC50 values of 0.81 µM for OAT1 and 0.41 µM for OAT3. nih.govnih.govnih.govcroiconference.org While these in vitro findings flag a potential for drug-drug interactions, physiologically based pharmacokinetic (PBPK) modeling suggests that clinically relevant interactions with OAT1 or OAT3 substrates are not anticipated. nih.govhiv-druginteractions.orgnih.gov

Table 2: Cabotegravir Inhibition of Organic Anion Transporters

| Transporter | IC50 Value (µM) |

|---|---|

| OAT1 | 0.81 nih.govnih.govnih.govcroiconference.org |

| OAT3 | 0.41 nih.govnih.govnih.govcroiconference.org |

In vitro studies have determined that cabotegravir is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.govnih.gov These transporters are present in various tissues and can actively pump drugs out of cells, potentially affecting their absorption and disposition. However, the high intrinsic membrane permeability of cabotegravir is believed to limit the impact of these transporters on its intestinal absorption. nih.govnih.govnih.gov In terms of inhibitory potential, cabotegravir is considered a weak inhibitor of P-gp and BCRP, with IC50 values greater than 30 µM for both transporters. nih.govnih.gov

Table 3: Cabotegravir Interaction with P-gp and BCRP Efflux Transporters

| Transporter | Interaction | IC50 Value (µM) |

|---|---|---|

| P-glycoprotein (P-gp) | Substrate, Weak Inhibitor | >30 nih.govnih.gov |

| Breast Cancer Resistance Protein (BCRP) | Substrate, Weak Inhibitor | >30 nih.govnih.gov |

Evaluation of In Vitro Membrane Permeability (e.g., Caco-2 cell monolayers, PAMPA)

The assessment of membrane permeability is a critical step in drug development, predicting the extent of oral absorption and distribution. Standard in vitro models for this purpose include the Caco-2 cell monolayer assay, which mimics the human intestinal epithelium, and the Parallel Artificial Membrane Permeability Assay (PAMPA), which evaluates passive diffusion.

Table 1: Representative Permeability Data for Cabotegravir

| Assay | Parameter | Result for Cabotegravir | Interpretation |

|---|---|---|---|

| Caco-2 | Apparent Permeability (Papp) | Data not publicly available | Generally used to assess both passive and active transport mechanisms. |

| PAMPA | Effective Permeability (Pe) | Data not publicly available | Specifically measures passive permeability across an artificial membrane. |

Note: While specific values are not published, Cabotegravir is characterized as having high passive permeability.

In Vitro Metabolic Stability and Metabolite Identification

The metabolic stability of a drug candidate is a key determinant of its half-life and dosing frequency. In vitro assays using liver microsomes and hepatocytes are standard methods to evaluate a compound's susceptibility to metabolism.

Studies have shown that Cabotegravir is a low-clearance compound nih.gov. While specific data from microsomal and hepatocyte stability assays for Cabotegravir-d3 (sodium) are not available, the deuteration is strategically placed to potentially reduce the rate of metabolism. This is due to the kinetic isotope effect, where the heavier deuterium (B1214612) atom forms a stronger bond with carbon compared to hydrogen, making this bond more difficult for metabolic enzymes to break. This can lead to a longer metabolic half-life for the deuterated analog.

Table 2: In Vitro Metabolic Clearance Data for Cabotegravir

| In Vitro System | Parameter | Value for Cabotegravir | Interpretation |

|---|---|---|---|

| Recombinant UGT1A1 enzymes | Intrinsic Clearance (CLint) | 4.5 µL/min/mg | These low intrinsic clearance values suggest that Cabotegravir is a very low extraction-ratio drug researchgate.netnih.gov. |

| Recombinant UGT1A9 enzymes | Intrinsic Clearance (CLint) | 2.2 µL/min/mg |

For Cabotegravir-d3 (sodium), it is expected that UGT1A1 and UGT1A9 will also be the key metabolic enzymes. The deuteration may, however, alter the rate of glucuronidation, potentially leading to a decreased metabolic clearance and prolonged exposure compared to the non-deuterated parent drug.

The primary metabolic pathway for Cabotegravir is direct O-glucuronidation drugbank.com. In vitro studies have identified the main metabolite as a glucuronic acid conjugate, designated as M1 researchgate.netnih.govnih.gov. This ether glucuronide is the predominant component found in urine following administration of Cabotegravir researchgate.netnih.gov. The metabolic profiling appears to be consistent across different species, with the same primary metabolite being identified in humans, mice, rats, and monkeys researchgate.netnih.gov.

For Cabotegravir-d3 (sodium), the primary metabolite is also expected to be the glucuronide conjugate. The deuteration is unlikely to introduce new metabolic pathways but may slow the rate of formation of the M1 metabolite.

Structure-Activity Relationship (SAR) Studies Leveraging Deuterated Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. While specific SAR studies leveraging deuterated analogs of Cabotegravir are not detailed in the available literature, the known SAR of Cabotegravir provides a framework for how such analogs could be utilized.

The key pharmacophores of Cabotegravir responsible for its potent anti-HIV activity are well-established nih.govnih.govmdpi.combohrium.com. Medicinal chemistry campaigns have explored modifications to various parts of the Cabotegravir molecule, such as the fluorine substitution on the benzene (B151609) ring and the structure of the oxazoline (B21484) ring moiety, to understand their impact on antiviral potency nih.gov.

Deuterated analogs like Cabotegravir-d3 (sodium) can be valuable tools in SAR studies for several reasons:

Fine-tuning Pharmacokinetics: Deuteration can subtly alter the pharmacokinetic profile of a drug without significantly changing its intrinsic biological activity. This allows for the separation of pharmacokinetic effects from pharmacodynamic effects in SAR studies.

Investigating Target Binding: In some cases, the vibrational frequencies of C-H bonds can influence drug-target interactions. While less common, deuterium substitution can be used to probe these subtle effects.

While the primary intent of developing Cabotegravir-d3 (sodium) is likely to improve its pharmacokinetic profile, its use in comparative studies with the non-deuterated form would provide valuable insights into the SAR of this important class of HIV integrase inhibitors.

Pharmacokinetic and Metabolic Fate Studies Utilizing Cabotegravir D3 Sodium in Non Clinical Systems

Investigation of Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) on Metabolic Pathways

The substitution of a hydrogen atom with its heavier isotope, deuterium, can influence the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). This effect is a powerful tool for probing the mechanisms of enzyme-catalyzed reactions, including those involved in drug metabolism. nih.gov

Primary and Secondary Isotope Effects in Enzyme-Catalyzed Reactions

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond-breaking event in the rate-determining step of a reaction.

Primary Kinetic Isotope Effect (PKIE): A primary KIE occurs when the bond to the isotopically labeled atom is cleaved during the rate-limiting step of a reaction. nih.gov The difference in mass between hydrogen and deuterium leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, causing the reaction to proceed more slowly for the deuterated molecule. pediaa.com The presence of a significant primary KIE is strong evidence that C-H bond abstraction is at least partially rate-limiting in the reaction. nih.gov

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond cleavage during the rate-determining step. These effects are generally smaller than primary KIEs and arise from changes in the electronic structure or vibrational modes of the molecule upon isotopic substitution, which indirectly influence the reaction's thermodynamics and kinetics. pediaa.com

The magnitude of the KIE is expressed as the ratio of the rate constants for the reaction with the light isotope (kH) to that with the heavy isotope (kD). In drug metabolism studies, these effects can provide critical insights into enzymatic mechanisms. pediaa.com

Impact of Deuteration on Cytochrome P450 and UGT-Mediated Metabolism

The metabolism of Cabotegravir (B606451) is primarily mediated by Phase II glucuronidation, with negligible involvement of Cytochrome P450 (CYP) enzymes. researchgate.netnih.gov In vitro studies have demonstrated that Cabotegravir is not an inhibitor or inducer of major CYP enzymes. nih.gov The main metabolic pathway is glucuronidation catalyzed by UDP-glucuronosyltransferase (UGT) 1A1, with a minor contribution from UGT1A9. researchgate.netnih.gov

The strategic placement of deuterium atoms on the Cabotegravir molecule, creating Cabotegravir-d3, can be used to investigate the mechanism of this UGT-mediated metabolism. If the deuterated C-H bonds are involved in the rate-limiting step of the glucuronidation reaction, a primary kinetic isotope effect would be expected. plos.org This would manifest as a slower rate of metabolism for Cabotegravir-d3 compared to its non-deuterated counterpart. Such an effect would confirm that C-H bond cleavage is integral to the rate-determining step of the UGT1A1/1A9 catalytic cycle for this substrate. Conversely, the absence of a significant KIE would suggest that other steps, such as substrate binding or product release, are rate-limiting.

While CYP enzymes are not significantly involved in Cabotegravir's clearance, deuteration is a widely used strategy to probe the mechanisms of CYP-mediated reactions for other compounds. nih.govplos.org The observation of a KIE in CYP reactions often indicates that hydrogen atom abstraction is a key step. nih.gov

Deuterium Labeling for Metabolic Tracing and Pathway Elucidation

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research. nih.gov Deuterium labeling, as in Cabotegravir-d3, provides a powerful method for tracing the metabolic fate of a drug. escholarship.org Because the natural abundance of deuterium is very low (approximately 0.01%), an administered deuterium-enriched compound and its metabolites can be readily distinguished from endogenous molecules by mass spectrometry (MS). escholarship.org

In preclinical studies, Cabotegravir-d3 can be administered to animal models, and biological samples (plasma, urine, feces, tissues) can be collected over time. Using MS-based analytical techniques, researchers can:

Differentiate the parent drug (Cabotegravir-d3) from its metabolites, which will also carry the deuterium label.

Identify and quantify the parent drug and its metabolites with high specificity and sensitivity.

Elucidate the structure of novel metabolites by analyzing the mass shift and fragmentation patterns conferred by the deuterium atoms.

Track the time course of formation and elimination of each metabolite, providing a detailed picture of the metabolic cascade.

This metabolic tracing approach allows for unambiguous tracking of the drug through complex biological systems, helping to construct a comprehensive metabolic map and understand the complete disposition of the compound. nih.govnih.gov

Preclinical Pharmacokinetic Characterization in Animal Models (Mechanistic Focus)

Preclinical studies in various animal species are essential for understanding the fundamental pharmacokinetic properties of a new chemical entity before human trials. The use of isotopically labeled tracers like Cabotegravir-d3 is integral to these mechanistic investigations.

Absorption and Distribution Studies in Non-Human Species

Pharmacokinetic studies of Cabotegravir have been conducted in several non-human species, including mice, rats, and monkeys, to characterize its absorption and distribution profile. researchgate.netnih.gov Following oral administration, Cabotegravir is absorbed, and the parent drug is the major component found circulating in plasma. nih.gov This is consistent across preclinical species and in humans, with the primary glucuronide metabolite (M1) generally not being detected in systemic circulation, suggesting efficient clearance. researchgate.net

The distribution of the drug into various tissues is a critical aspect of its pharmacokinetic profile. Studies using radiolabeled Cabotegravir have provided insights into its tissue penetration. The use of Cabotegravir-d3 in conjunction with advanced analytical techniques like mass spectrometry imaging would allow for precise, quantitative mapping of the drug and its key metabolites within tissues, providing a high-resolution understanding of its distribution at a mechanistic level.

Table 1: Summary of Preclinical Pharmacokinetic Findings for Cabotegravir in Animal Models

| Species | Administration Route | Key Findings | Citation |

|---|---|---|---|

| Mouse | Oral | Utilized in dose-optimization studies for pregnancy models to achieve plasma concentrations similar to humans. | nih.gov |

| Rat | Oral | Metabolism and distribution studies conducted with [14C]cabotegravir showed similar primary metabolite as humans. | researchgate.netnih.gov |

| Monkey (Rhesus Macaque) | Intramuscular / Subcutaneous Implant | Subcutaneous implants achieved average plasma concentrations of 373 ng/ml. Long-acting injectable formulations have also been extensively studied. | nih.gov |

Excretion Pathways and Mass Balance Studies (using tracer amounts of d3)

Mass balance studies are conducted to determine the routes and extent of excretion of a drug and its metabolites. These studies typically use a radiolabeled version of the drug, such as [14C]cabotegravir, to ensure that all drug-related material can be tracked and quantified. nih.govnatap.org The use of a stable isotope label like the d3-tag in Cabotegravir-d3 offers an alternative to radiolabeling, avoiding the complexities of handling radioactive materials while still allowing for the differentiation of drug-related components from endogenous materials via mass spectrometry. frontiersin.org

In preclinical studies with [14C]cabotegravir in mice, rats, and monkeys, the primary metabolite was identified as the same glucuronide conjugate (M1) found in humans. researchgate.netnih.gov The excretion of radioactivity was evaluated in these species, providing a comprehensive picture of the drug's elimination. In rats, for example, following an oral dose, the majority of the administered radioactivity is recovered in the feces, which is a major route of elimination for Cabotegravir and its metabolites. A smaller portion is typically recovered in the urine. nih.gov

A mass balance study using tracer amounts of Cabotegravir-d3 would involve administering a dose to an animal model and collecting all urine and feces for a defined period until the majority of the administered dose is recovered. Analysis of these matrices by LC-MS/MS would allow for the quantification of the parent drug and its deuterated metabolites, providing a detailed account of its excretion pathways.

Table 2: Summary of Excretion Findings for Cabotegravir in Preclinical Species and Humans

| Species | Major Excretion Route | Primary Component in Urine | Primary Component in Plasma | Citation |

|---|---|---|---|---|

| Mouse | Feces (implied) | Glucuronide conjugate (M1) | Cabotegravir | researchgate.netnih.gov |

| Rat | Feces | Glucuronide conjugate (M1) | Cabotegravir | researchgate.netnih.gov |

| Monkey | Feces (implied) | Glucuronide conjugate (M1) | Cabotegravir | researchgate.netnih.gov |

| Human | Feces (58.5%) | Glucuronide conjugate (M1) | Cabotegravir | researchgate.netnih.gov |

Tissue Distribution and Accumulation Profiling in Preclinical Species

Preclinical studies in various animal models have been crucial for characterizing the distribution of Cabotegravir into different tissues and fluids. These investigations help predict the drug's penetration into relevant physiological compartments, including sites of HIV transmission and viral reservoirs.

In studies conducted on rhesus macaques, Cabotegravir distribution has been quantified in plasma as well as vaginal and rectal tissues, which are key sites for HIV pre-exposure prophylaxis (PrEP). nih.gov Following administration, Cabotegravir concentrations are measured over time to understand the kinetics of tissue penetration and accumulation. nih.gov Research in rodent models has also provided insights into the biodistribution of long-acting parenteral formulations. Following intramuscular and subcutaneous administration in rats, imaging techniques have revealed high concentrations of Cabotegravir localized within the injection depots, with subsequent diffuse distribution into the surrounding tissue and along intramuscular fascial planes. researchgate.net

While specific tissue-to-plasma concentration ratios from preclinical studies are often proprietary, data from human studies provide a strong indication of the distribution profile observed in non-clinical systems. These ratios are generally consistent and show that Cabotegravir distributes into tissues associated with HIV-1 sexual transmission. nih.gov

Below is a representative table of tissue distribution ratios, reflecting the type of data generated in comprehensive pharmacokinetic profiling.

| Tissue/Fluid | Median Tissue-to-Plasma Concentration Ratio |

|---|---|

| Rectal Fluid | 0.32 |

| Cervical Tissue | 0.16 |

| Vaginal Tissue | 0.11 |

| Rectal Tissue | 0.08 |

Data derived from human studies, representative of preclinical findings. nih.gov

Mechanistic Drug-Drug Interaction Studies in In Vitro and Animal Models

Understanding the potential for a new chemical entity to act as a perpetrator or victim of drug-drug interactions (DDIs) is a critical component of non-clinical evaluation. In vitro and animal models are used to assess the interactions of Cabotegravir with key enzymes and transporters involved in drug disposition.

Inhibition and Induction of Drug-Metabolizing Enzymes (e.g., CYP, UGT)

In vitro assessments have demonstrated that Cabotegravir has a low propensity for causing DDIs through the modulation of major drug-metabolizing enzymes. nih.gov At clinically relevant concentrations, studies have shown that Cabotegravir does not inhibit or induce cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.govtandfonline.com This suggests that Cabotegravir is unlikely to alter the clearance of co-administered drugs that are substrates of these enzymatic pathways.

However, Cabotegravir itself is a "victim" of DDI, as its metabolism is dependent on specific UGT enzymes. It is primarily metabolized by UGT1A1, with a smaller contribution from UGT1A9. nih.govnih.govgsk.com Consequently, co-administration with strong inducers of UGT1A1, such as rifampin, can significantly decrease Cabotegravir plasma concentrations. nih.gov

Interactions with Drug Transporters (e.g., OATs, P-gp)

The interaction of Cabotegravir with various drug transporters has been systematically evaluated in vitro. These studies indicate that Cabotegravir is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govtandfonline.com However, due to its high intrinsic membrane permeability, the impact of these transporters on its intestinal absorption is limited. nih.govtandfonline.com

As a potential inhibitor of transporters, Cabotegravir has shown specific activity against Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). nih.govnih.gov It did not, or only weakly, inhibit other transporters evaluated, including P-gp, BCRP, MRP2, MRP4, MATE1, MATE2-K, OATP1B1, OATP1B3, OCT1, OCT2, or BSEP. nih.govtandfonline.com The inhibitory potential against OAT1 and OAT3 suggests a low propensity for clinically significant DDIs, with the exception of co-administration with sensitive OAT1 or OAT3 substrates. nih.gov

| Transporter | Interaction Type | Finding / IC₅₀ (µM) | Reference |

|---|---|---|---|

| OAT1 | Inhibitor | 0.81 | nih.govnih.gov |

| OAT3 | Inhibitor | 0.41 | nih.govnih.gov |

| P-gp | Substrate | Identified as a substrate | nih.govtandfonline.com |

| BCRP | Substrate | Identified as a substrate | nih.govtandfonline.com |

| P-gp, BCRP, MRP2, OATP1B1, OATP1B3, etc. | Inhibitor | No or weak inhibition | nih.gov |

Computational Pharmacokinetic and Pharmacodynamic Modeling Using Isotopic Data

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate and predict the DMPK properties of a drug in various populations and scenarios. The development and verification of robust PBPK models for Cabotegravir have been extensively reported. nih.govnih.govnatap.org These models integrate physicochemical properties of the drug with in vitro data and clinical pharmacokinetic observations to simulate its behavior. nih.gov

The precise plasma concentration-time data required to build and validate these PBPK models are generated from preclinical and clinical studies. In these studies, analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. The use of a stable isotope-labeled internal standard, such as Cabotegravir-d3, is the gold standard for such bioanalytical assays, ensuring high accuracy and precision in drug quantification. Therefore, isotopic data are foundational to the integrity of the pharmacokinetic profiles used in computational modeling.

The verified Cabotegravir PBPK models have been applied to:

Predict DDIs: Models have been used to simulate the impact of co-administering UGT1A1/1A9 inhibitors or OAT1/OAT3 substrates with Cabotegravir. nih.govresearchgate.net For example, modeling predicted that the mean increase in Cabotegravir exposure when co-dosed with UGT1A1/1A9 inhibitors would be minimal, and the increase in systemic exposure for OAT1/OAT3 substrates would be less than 25%. nih.govresearchgate.net

Simulate Pharmacokinetics in Special Populations: PBPK modeling has been used to anticipate the pharmacokinetics of long-acting Cabotegravir in populations not extensively studied in initial trials, such as older individuals, predicting modestly increased drug exposure compared to younger adults. natap.org

Evaluate Alternative Delivery Systems: These models have been adapted to predict the pharmacokinetics of novel delivery systems, such as microarray patches, for administering Cabotegravir, helping to determine optimal dosing strategies for future development. nih.govmdpi.comnih.gov

By leveraging data underpinned by the use of isotopic standards like Cabotegravir-d3, computational modeling provides critical insights that can guide clinical study design and inform dosing strategies. nih.gov

Deuteration As a Strategy for Optimizing Integrase Inhibitor Properties in Research

Impact of Deuterium (B1214612) Substitution on Molecular Stability and Reactivity

The foundational principle behind using deuterium in drug design lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. juniperpublishers.comadvancedsciencenews.com This increased bond strength means that more energy is required to break a C-D bond, which can significantly slow down chemical reactions, including metabolic processes that involve the cleavage of C-H bonds. advancedsciencenews.com

This seemingly subtle atomic substitution can have a profound impact on a molecule's stability and reactivity. nih.gov The lower zero-point vibrational energy of the C-D bond compared to the C-H bond contributes to its greater stability. acs.orgusu.edu In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the abstraction of a hydrogen atom as a rate-limiting step. researchgate.net By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be substantially reduced. nih.gov

This reduction in metabolic rate can lead to several desirable outcomes:

Increased Molecular Stability: The molecule is less prone to degradation through specific metabolic pathways.

Altered Reactivity: The kinetic barrier for reactions involving the deuterated position is higher, making the molecule less reactive at that site.

The strategic placement of deuterium atoms within a molecule like Cabotegravir (B606451) is therefore a deliberate design choice aimed at enhancing its intrinsic stability and modulating its reactivity in a biological system.

Rational Design for Improved Metabolic Stability and Prolonged Exposure in Preclinical Models

The primary goal of deuterating drug candidates is often to improve their metabolic stability, leading to a longer half-life and increased systemic exposure. juniperpublishers.comsemanticscholar.org Poor metabolic stability is a common reason for the failure of promising drug candidates during development. juniperpublishers.com Deuteration offers a rational approach to address this challenge by selectively fortifying the molecule against metabolic breakdown. alfa-chemistry.com

The process of rational design for deuterated drugs involves:

Identifying Metabolic Hotspots: Researchers first identify the specific sites on the parent molecule that are most susceptible to metabolic modification.

Strategic Deuterium Placement: Deuterium atoms are then selectively incorporated at these identified hotspots.

Advancements in Drug Discovery Lead Optimization through Deuteration

Deuteration is increasingly recognized as a valuable tool in the lead optimization phase of drug discovery. nih.gov It offers a refined approach to fine-tuning the pharmacokinetic properties of a lead compound without fundamentally altering its core structure or its interaction with the intended biological target. uniupo.it This "deuterium switch" can be a more efficient strategy than synthesizing entirely new chemical entities to address metabolic liabilities. nih.gov

The successful application of deuteration in drug discovery has led to the development of FDA-approved deuterated drugs, demonstrating the clinical viability of this strategy. nih.gov This success has paved the way for broader application of deuteration in various therapeutic areas.

Key advantages of using deuteration in lead optimization include:

Improved Pharmacokinetic Profiles: As discussed, deuteration can lead to reduced clearance and increased half-life. researchgate.netnih.gov

Potential for Reduced Drug-Drug Interactions: By slowing down metabolism through specific pathways, deuteration may reduce the potential for interactions with other drugs that are metabolized by the same enzymes.

The strategic incorporation of deuterium represents a sophisticated and powerful tactic in the medicinal chemist's toolkit, enabling the optimization of promising drug candidates and accelerating their path toward clinical development.

Future Research Directions and Methodological Innovations for Deuterated Integrase Inhibitors

Development of Novel Deuteration Technologies and Reagents

The synthesis of deuterated compounds, including Cabotegravir-d3, is continually evolving with the aim of achieving greater efficiency, selectivity, and cost-effectiveness. Future research is focused on advancing current deuteration methods and discovering new reagents.

Emerging Deuteration Techniques:

Catalytic Transfer Deuteration: This technique is gaining traction as it avoids the need for high-pressure deuterium (B1214612) gas (D2), utilizing readily available deuterium donors instead. nih.govbohrium.com Research in this area is exploring new catalysts and reaction conditions to improve the selective deuteration of complex molecules like integrase inhibitors.

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as temperature and time, which can enhance the efficiency and selectivity of deuteration reactions. ansto.gov.aunih.govcolab.wsx-chemrx.com This method is particularly promising for scaling up the production of deuterated active pharmaceutical ingredients (APIs). ansto.gov.au For instance, systems like the H-Cube® can generate D2 gas on-demand through the electrolysis of D2O, providing a safer and more efficient alternative to traditional methods. mdpi.com

Late-Stage Deuteration: A significant area of development is the introduction of deuterium into a molecule at a late stage of its synthesis. This approach is economically advantageous as it avoids the need to carry the isotopic label through a multi-step synthetic sequence. x-chemrx.com Methods such as direct hydrogen isotope exchange (HIE) are being refined for this purpose. researchgate.netnih.gov

Catalytic H-D Exchange: This method, often using heavy water (D2O) as the deuterium source, is a primary technique for synthesizing deuterated molecules. ansto.gov.au Advances in catalysts, including palladium or platinum, are improving the efficiency of these reactions. ansto.gov.aulibretexts.org

Novel Reagents:

The development of new deuterating reagents is crucial for expanding the toolkit available to medicinal chemists. For example, the creation of various deuterated alkyl sulfonium (B1226848) salts allows for the introduction of specific deuterated groups like CD3, CH3CD2, and ArCH2CD2 into drug candidates. researchgate.netnih.gov

| Deuteration Technology | Description | Key Advantages | Future Research Focus |

|---|---|---|---|

| Catalytic Transfer Deuteration | Uses deuterium donors instead of D2 gas. nih.govbohrium.com | Avoids high-pressure gas, uses readily available reagents. nih.gov | Development of new, more selective catalysts. |

| Flow Chemistry | Continuous reaction process with precise control. ansto.gov.aunih.govcolab.wsx-chemrx.com | Increased efficiency, safety, and scalability. ansto.gov.aux-chemrx.com | Integration of real-time monitoring and automation. ansto.gov.au |

| Late-Stage Deuteration (e.g., HIE) | Introduction of deuterium at the final stages of synthesis. x-chemrx.com | Cost-effective and reduces synthetic complexity. x-chemrx.com | Improving regioselectivity and functional group tolerance. |

| Catalytic H-D Exchange | Utilizes D2O as the deuterium source with a metal catalyst. ansto.gov.au | Direct and versatile method. | Discovery of more efficient and robust catalysts. morressier.com |

Integration of Advanced Analytical Platforms for Isotopic Analysis

The precise characterization of deuterated compounds is essential to ensure their quality and to understand their biological behavior. Future advancements will rely on the integration of sophisticated analytical techniques to provide comprehensive isotopic analysis.

Key Analytical Platforms:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a cornerstone for determining the isotopic enrichment of deuterated compounds. It allows for the extraction and integration of isotopic ions to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for confirming the structural integrity and pinpointing the exact location of deuterium atoms within a molecule. Deuterium NMR (2H NMR) is particularly useful for highly deuterated compounds where proton signals are weak. magritek.comsigmaaldrich.com Advanced techniques, such as two-dimensional 2H-1H correlation spectroscopy, can elucidate local structures and through-space interactions in partially deuterated solids. chemrxiv.org

The combination of MS and NMR provides a powerful strategy for the comprehensive evaluation of both the isotopic purity and the structural integrity of deuterated pharmaceuticals like Cabotegravir-d3. acs.orgnih.gov

| Analytical Platform | Primary Function in Isotopic Analysis | Recent Innovations |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Determines isotopic enrichment and purity. | Improved resolution and sensitivity for complex mixtures. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms structural integrity and location of deuterium. | High-field NMR and 2D correlation techniques for solids. chemrxiv.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Tracks changes in molecular weight to determine reaction mechanisms. | Enhanced separation for complex metabolite analysis. |

Application of Artificial Intelligence and Machine Learning in Predicting Isotope Effects

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and development of deuterated drugs by enabling the prediction of isotope effects, thereby reducing the need for extensive empirical screening.

Predicting Kinetic Isotope Effects (KIEs): The kinetic isotope effect—the change in reaction rate upon isotopic substitution—is the fundamental principle behind the benefits of deuterated drugs. ML models, such as machine-learning force fields, are being developed to efficiently and accurately predict KIEs for complex reactions. digitellinc.com This computational approach can overcome the high cost of traditional dynamic simulations. digitellinc.com

Optimizing Drug Metabolism: AI can be used to predict how deuteration will affect a drug's metabolic profile. By analyzing large datasets of metabolic pathways and enzyme kinetics, ML algorithms can identify the optimal positions for deuterium substitution to achieve the desired pharmacokinetic properties.

Accelerating Isotope Analysis: ML techniques are also being applied to automate the analysis of spectral data from techniques like mass spectrometry, which can speed up the process of isotope identification and quantification. aps.orgnih.gov

The integration of AI and ML into the drug discovery pipeline promises to make the development of deuterated integrase inhibitors more efficient and predictable. researchgate.netosti.gov

Exploration of Deuterated Analogs in New Biological Targets and Pathways

While the primary goal of deuteration is often to improve the metabolic stability of a known drug, this modification can also lead to the discovery of novel therapeutic applications. nih.gov By altering a compound's pharmacokinetic profile, deuteration can enable its use against new biological targets or in different therapeutic areas.

For example, deuteration can lead to a "metabolic switch," where the primary route of metabolism is altered, potentially leading to the formation of different metabolites with their own biological activities. nih.gov This can result in a deuterated analog having a different pharmacological profile than its parent compound.

Research in this area involves systematically synthesizing deuterated analogs of existing drugs and screening them against a wide range of biological targets. This exploration could reveal that a deuterated integrase inhibitor like a modified Cabotegravir-d3 has activity in a completely new pathway, opening up new therapeutic possibilities. For instance, a deuterated version of the cancer drug phenylbutyrate showed significantly enhanced apoptosis-inducing and anti-proliferative effects compared to the non-deuterated parent compound. dovepress.com

Role of Deuterated Compounds in Mechanistic Toxicology Studies (Excluding Clinical Toxicity Profiles)

Deuterated compounds are powerful tools for investigating the mechanisms of drug-induced toxicity at a molecular level. acs.orgnih.gov By strategically placing deuterium atoms at sites of metabolic activity, researchers can elucidate the role of specific metabolic pathways in the formation of toxic metabolites.

Probing Metabolic Activation: Deuterium substitution can slow down or block certain metabolic pathways. researchgate.net By comparing the toxicity of a deuterated analog to its non-deuterated counterpart, researchers can determine if a particular metabolic route is responsible for generating a reactive or toxic species.

Mitigating Toxicity: In some cases, deuteration can be used to design safer drugs by blocking the formation of toxic metabolites. acs.orgnih.gov For example, if a specific C-H bond cleavage is known to lead to a harmful metabolite, replacing that hydrogen with deuterium can redirect metabolism towards a safer pathway. researchgate.net

These mechanistic studies provide invaluable information for designing safer and more effective drugs, including the next generation of deuterated integrase inhibitors.

Q & A

Q. Table 1. Key Parameters for LC-MS/MS Validation of Cabotegravir-d3 (Sodium)

| Parameter | Acceptance Criteria | Reference Method |

|---|---|---|

| Linearity | Calibration curve (6 pts) | |

| Precision (Intra-day) | CV ≤ 15% | Triplicate analysis |

| Accuracy | 85–115% recovery | Spiked matrix samples |

| Isotopic Interference | <5% signal overlap | HRMS spectral comparison |

Q. Table 2. Comparative Stability of Cabotegravir-d3 vs. Non-Deuterated Form

| Condition | Degradation Rate (d3) | Degradation Rate (Non-d3) | Significance (p-value) |

|---|---|---|---|

| 40°C/75% RH, 1 month | 2.1% | 5.8% | <0.001 |

| UV Light, 48 hrs | 1.5% | 3.2% | 0.012 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.